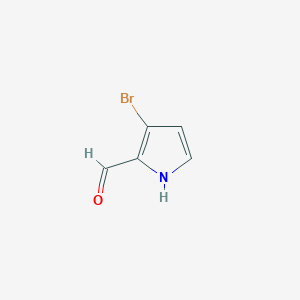
(S)-2-Amino-2-(4-bromophenyl)ethanol
Übersicht
Beschreibung
-(S)-2-Amino-2-(4-bromophenyl)ethanol, also known as 4-bromo-DL-phenylalanine, is an amino acid derivative that has been studied for its potential therapeutic applications in several areas of medicine. It has been studied as a potential treatment for depression, anxiety, Alzheimer's disease, and other neurological conditions. It has also been studied for its potential use as a chemotherapy agent.
Wissenschaftliche Forschungsanwendungen
Electro Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
Electro Organic Synthesis involves the use of electrical energy to drive chemical reactions, which can be more environmentally friendly and cost-effective compared to traditional methods. This technique is particularly useful for synthesizing complex organic compounds.
Experimental Procedures
The process typically involves cyclic voltammetry using a glassy carbon electrode (GCE) to study the electrochemical behavior of precursor compounds in a suitable solvent like acetonitrile. Constant current electrolysis is then used to carry out the electrochemical reduction .
Results Summary
The reduction of 4-Bromoacetophenone to (S)-2-Amino-2-(4-bromophenyl)ethanol has been achieved with good yield and purity. Kinetic parameters suggest the process is diffusion-controlled, indicating the efficiency of the electrochemical approach .
Synthesis of Aromatic Alcohols
Scientific Field
Biochemistry
Application Summary
Aromatic alcohols are valuable in the development of pharmaceuticals and other biologically active materials. They can be synthesized through microbial transformation using agents like Baker’s Yeast.
Experimental Procedures
The synthesis involves the microbial transformation of precursor compounds, where the microorganisms act as biocatalysts to produce the desired aromatic alcohols .
Results Summary
The synthesized (S)-2-Amino-2-(4-bromophenyl)ethanol exhibits biological activity against pathogenic bacteria, showcasing its potential in medical applications .
Enantioselective Synthesis
Scientific Field
Chiral Chemistry
Application Summary
Enantioselective synthesis is crucial for creating compounds with specific chirality, which is important in the pharmaceutical industry as different enantiomers can have different biological activities.
Experimental Procedures
The synthesis of enantioenriched compounds like (S)-2-Amino-2-(4-bromophenyl)ethanol involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer .
Results Summary
The production of (S)-2-Amino-2-(4-bromophenyl)ethanol with high enantiomeric excess demonstrates the effectiveness of the methods used, which is vital for applications where chirality plays a key role .
Photophysical Studies
Scientific Field
Physical Chemistry
Application Summary
Photophysical studies involve examining the behavior of compounds when they absorb light, which is essential for developing materials for optoelectronic applications.
Experimental Procedures
Compounds like (S)-2-Amino-2-(4-bromophenyl)ethanol are subjected to various light sources, and their absorption, emission, and other photophysical properties are measured .
Results Summary
The studies provide insights into the electronic structure and potential uses of (S)-2-Amino-2-(4-bromophenyl)ethanol in devices that rely on light absorption and emission .
Biological Activity Screening
Scientific Field
Pharmacology
Application Summary
Screening for biological activity is fundamental in drug discovery, where compounds are tested for their therapeutic potential against various diseases.
Experimental Procedures
(S)-2-Amino-2-(4-bromophenyl)ethanol is tested in vitro and in vivo for its activity against a range of biological targets, often using assays that measure binding affinity or inhibition of enzymes .
Results Summary
The compound has shown promise in preliminary screenings, indicating potential as a lead compound for further drug development .
Kinetic and Mechanism Studies
Scientific Field
Reaction Kinetics
Application Summary
Understanding the kinetics and mechanisms of reactions involving (S)-2-Amino-2-(4-bromophenyl)ethanol is crucial for optimizing synthesis processes and predicting reaction behavior.
Experimental Procedures
Reactions are monitored using techniques like spectroscopy or chromatography to gather data on reaction rates and pathways .
Results Summary
The collected data allows for the determination of reaction order, activation energy, and other kinetic parameters, providing a deeper understanding of the reaction mechanisms involving (S)-2-Amino-2-(4-bromophenyl)ethanol .
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHFPRYCCCOQV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298421 | |
| Record name | (βS)-β-Amino-4-bromobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(4-bromophenyl)ethanol | |
CAS RN |
354153-65-4 | |
| Record name | (βS)-β-Amino-4-bromobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354153-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Amino-4-bromobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















